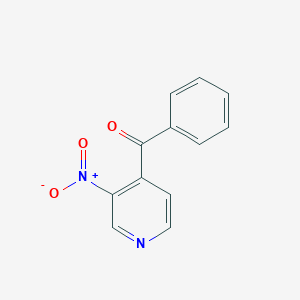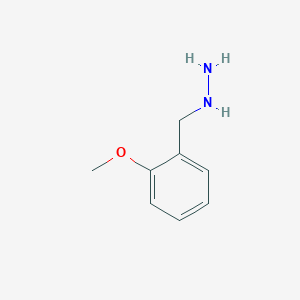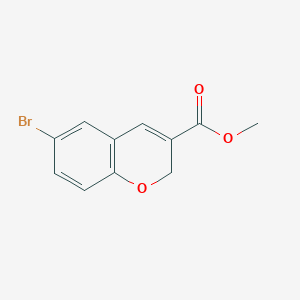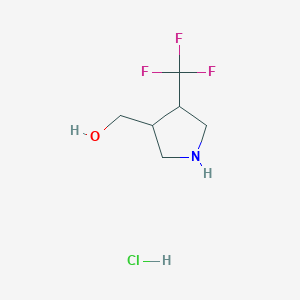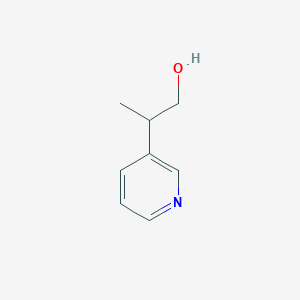
2-(pyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridineethanol, beta-methyl-(9CI): is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C8H11NO. Pyridine derivatives are known for their diverse biological activities and are often used in the development of new pharmacological agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineethanol, beta-methyl-(9CI) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol .
Industrial Production Methods: Industrial production of 3-Pyridineethanol, beta-methyl-(9CI) may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps like purification through distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions: 3-Pyridineethanol, beta-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols .
科学研究应用
Chemistry: In chemistry, 3-Pyridineethanol, beta-methyl-(9CI) is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in assays to investigate enzyme activities or receptor binding.
Medicine: In medicine, derivatives of 3-Pyridineethanol, beta-methyl-(9CI) are explored for their pharmacological properties. They may have potential as therapeutic agents for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of agrochemicals, dyes, and polymers .
作用机制
The mechanism of action of 3-Pyridineethanol, beta-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the derivative being studied.
相似化合物的比较
2-Pyridineethanol: Another pyridine derivative with similar chemical properties but different biological activities.
4-Pyridineethanol: Similar in structure but may have distinct reactivity and applications.
3-Pyridinepropanol: A related compound with a longer carbon chain, leading to different physical and chemical properties.
Uniqueness: 3-Pyridineethanol, beta-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities. Its beta-methyl group influences its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLUJFAHOUNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)
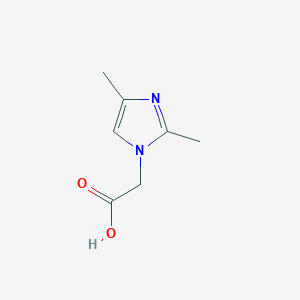
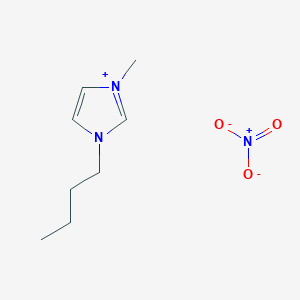
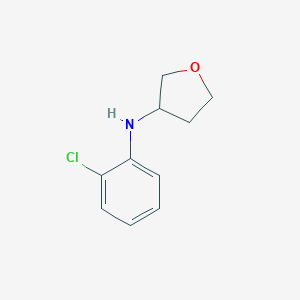

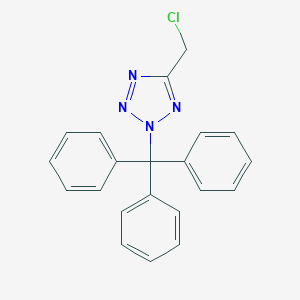
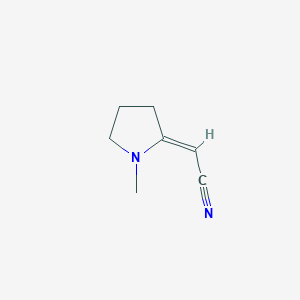
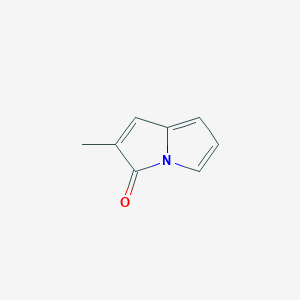
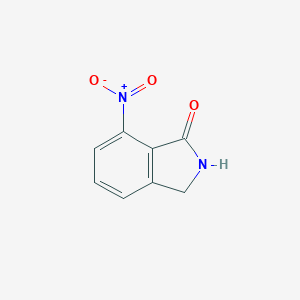
![1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)](/img/structure/B62679.png)
